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Introduction
Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that

functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC)

enzymes.[1][2] Specifically, it targets Class I and Class IV HDACs, which are crucial regulators

of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the

silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting

these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open

chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation

results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal

differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide

range of preclinical models and is under investigation in numerous clinical trials for both solid

tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough

designation' in combination with exemestane for the management of advanced estrogen

receptor (ER)-positive breast cancer.[1][2][7]

Primary Biological Targets
The principal molecular targets of Entinostat are Class I and Class IV histone deacetylases. It

exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective

inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat

and panobinostat.[1]
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Class I HDACs: This class includes HDAC1, HDAC2, and HDAC3. Entinostat potently

inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated

in tumorigenesis.[9][10]

Class IV HDACs: This class consists of a single member, HDAC11. Entinostat is also

reported to inhibit this class.[1]

Quantitative Data: Inhibitory Activity
The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory

concentration (IC50). These values can vary based on the specific assay conditions and cell

lines used.

Table 1: In Vitro HDAC Enzyme Inhibition
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Target IC50 Value Assay Conditions

HDAC1 0.51 µM[8] Cell-free assay

HDAC1 243 nM[9][10] N/A

HDAC1 180 nM N/A

HDAC1 368 nM[11][12]
Biochemical assay (pH 7.4,

37°C)

HDAC2 453 nM[9][10] N/A

HDAC3 1.7 µM[8] Cell-free assay

HDAC3 248 nM[9][10] N/A

HDAC3 740 nM N/A

HDAC3 501 nM[11][12]
Biochemical assay (pH 7.4,

37°C)

HDAC4 >100 µM[8] Cell-free assay

HDAC6 >100 µM[8] Cell-free assay

HDAC8 >100 µM[8] Cell-free assay

HDAC8 44.9 µM N/A

HDAC8 63.4 µM[11][12] N/A

HDAC10 >100 µM[8] Cell-free assay

Table 2: Anti-proliferative Activity in Human Cancer Cell
Lines
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Cell Line Cancer Type IC50 Value

A2780 Ovarian
41.5 nM - 4.71 µM (Range

across multiple lines)[8]

Calu-3 Lung
41.5 nM - 4.71 µM (Range

across multiple lines)[8]

HL-60 Leukemia
41.5 nM - 4.71 µM (Range

across multiple lines)[8]

K562 Leukemia
41.5 nM - 4.71 µM (Range

across multiple lines)[8]

HT-29 Colon
41.5 nM - 4.71 µM (Range

across multiple lines)[8]

A-375 Melanoma 3.67 µM[9]

Rituximab-Sensitive/Resistant

B-cell Lymphoma
Lymphoma 0.5 - 1 µmol/l[13]

Rh41 Rhabdomyosarcoma 265 nM[14]

Rh18 Rhabdomyosarcoma 840 nM[14]

Rh30 Rhabdomyosarcoma 1110 nM[14]

D283 Medulloblastoma 50 nM[15]

MOLM13 (FLT3-ITD)
Acute Myelogenous Leukemia

(AML)
< 1 µM[16]

MV4-11 (FLT3-ITD) Biphenotypic Leukemia < 1 µM[16]

Core Signaling Pathways and Mechanisms of Action
MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor

effects.

Epigenetic Regulation and Gene Expression
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The primary mechanism of MS-275 is the inhibition of Class I HDACs, leading to the

accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge

of lysine residues on histone tails, relaxing the chromatin structure and making DNA more

accessible to transcription factors. The result is the transcriptional activation of a distinct set of

genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]
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Caption: Mechanism of MS-275-mediated transcriptional activation.

Cell Cycle Arrest
A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S

transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase

inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53

status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the

accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle
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progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins

like cyclin D1.[20]
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Click to download full resolution via product page

Caption: MS-275 induces G1 cell cycle arrest via p21 upregulation.

Induction of Apoptosis
MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The

mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and

cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The

apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

Key events include:

Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in

intracellular ROS.[20][21]

Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane

potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.[20][21]

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade,

including initiator caspase-9 and effector caspase-3.[17][20]

Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such

as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and

Bak.[13][20][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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